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Compound of Interest

Compound Name:
N,N-dimethylpyrimidine-5-

carboxamide

Cat. No.: B8755193

Get Quote

Executive Summary
The N,N-dimethylpyrimidine-5-carboxamide moiety represents a strategic fragment in

modern kinase inhibitor design. While the pyrimidine core is a classic hinge-binding scaffold

(interacting with the ATP-binding site), the 5-position carboxamide serves as a critical vector for

optimizing physicochemical properties without sacrificing potency.

Unlike primary amides (which can be metabolic liabilities and strong H-bond donors), the N,N-

dimethyl variant acts as a "capped" polar group. It improves aqueous solubility through the

amide oxygen (H-bond acceptor) while preventing non-specific binding and improving

membrane permeability by masking the hydrogen bond donor potential. This note guides

researchers on deploying this motif to solve "molecular obesity" and solubility issues in late-

stage lead optimization.
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In the context of Type I and Type I½ kinase inhibitors, the pyrimidine ring typically occupies the

adenine binding pocket.

Hinge Interaction: The N1 and N3 nitrogens (or C2-amino groups) often form hydrogen

bonds with the kinase hinge region (e.g., the backbone NH of the "gatekeeper+1" residue).

The 5-Position Vector: The C5 position of the pyrimidine ring usually points towards the

solvent-exposed region or the ribose-binding pocket, depending on the specific kinase

topology.

Why N,N-Dimethyl?
The conversion of a carboxylic acid or primary amide to an N,N-dimethylcarboxamide at this

position offers three distinct advantages:

Solubility Enhancement: The tertiary amide lowers the crystal lattice energy compared to

primary amides (which form strong intermolecular H-bond networks), thereby improving

kinetic solubility.

Metabolic Stability: The steric bulk of the two methyl groups protects the carbonyl carbon

from nucleophilic attack by hydrolases (e.g., amidases), extending the half-life (

) of the compound.

Permeability: By removing the Hydrogen Bond Donor (HBD) count, the motif improves

passive diffusion across cell membranes (improving

in Caco-2 assays).
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Property
Primary Amide (-
CONH2)

N,N-Dimethyl
Amide (-CONMe2)

Impact on Drug
Design

H-Bond Donors 2 0

Improved membrane

permeability

(CNS/Cellular).

H-Bond Acceptors 1 1
Retains solubility via

water interaction.

Metabolic Risk High (Hydrolysis)

Low (Oxidative

demethylation

possible)

Extended in vivo half-

life.

Steric Profile Low Medium

Fills solvent-exposed

pockets; reduces

aggregation.

Case Study Applications
JAK2 Inhibitors
In the development of Janus Kinase 2 (JAK2) inhibitors, the pyrimidine scaffold is ubiquitous.

The introduction of the N,N-dimethylcarboxamide at the 5-position has been observed in patent

literature (e.g., WO2024137548) to modulate selectivity. The group projects into the solvent

channel, allowing the core pyrimidine to maintain critical hinge interactions (e.g., with Leu932 in

JAK2) while the dimethyl group prevents unwanted interactions with the activation loop.

O-GlcNAcase (OGA) Inhibitors
Although not a kinase, the optimization of OGA inhibitors (e.g., for Alzheimer's treatment)

utilizes this exact motif to balance brain penetration with solubility. The N,N-
dimethylpyrimidine-5-carboxamide fragment (as seen in US Patent 10,336,775) serves as a

polar-but-permeable anchor, demonstrating its utility in CNS-targeted drug design.

Experimental Protocols
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Protocol A: Synthesis of N,N-Dimethylpyrimidine-5-
carboxamide Scaffold
Objective: Synthesize the core building block 2-chloro-N,N-dimethylpyrimidine-5-
carboxamide for subsequent coupling.

Reagents:

5-Bromo-2-chloropyrimidine (CAS: 32779-36-5)

Dimethylamine (2.0 M in THF)

Palladium(II) Acetate (

)

Xantphos

Carbon Monoxide (CO) balloon or generator (e.g., COware)

Triethylamine (

)

Step-by-Step Methodology:

Carbonylation Pre-setup: In a dry pressure vial or flask equipped with a CO balloon, dissolve

5-bromo-2-chloropyrimidine (1.0 eq) in anhydrous DMF.

Catalyst Addition: Add

(5 mol%) and Xantphos (10 mol%).

Nucleophile Addition: Add Dimethylamine (2.0 M in THF, 3.0 eq) and

(3.0 eq).

Reaction: Purge the vessel with CO gas (3x) and stir at 80°C for 12–16 hours under a CO

atmosphere (1 atm is usually sufficient, though 3–5 atm in an autoclave improves yield).
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Work-up: Cool to Room Temperature (RT). Dilute with EtOAc and wash with water (3x) and

brine (1x).

Purification: Dry organic layer over

, concentrate, and purify via Flash Column Chromatography (Hexane/EtOAc gradient). The
product 2-chloro-N,N-dimethylpyrimidine-5-carboxamide is typically a white/off-white solid.

Safety Note: Carbon monoxide is highly toxic. Perform all reactions in a well-ventilated fume

hood with a CO detector present.

Protocol B: Kinetic Solubility Assay
Objective: Validate the solubility improvement of the N,N-dimethyl analog vs. the primary

amide.

Preparation: Prepare 10 mM DMSO stock solutions of the Test Compound (N,N-dimethyl)

and Reference (Primary Amide).

Dilution: Spike 5 µL of stock into 495 µL of PBS (pH 7.4) in a 96-well filter plate (final conc. =

100 µM, 1% DMSO).

Incubation: Shake at 600 rpm for 24 hours at RT.

Filtration: Vacuum filter using a 0.45 µm PVDF membrane filter plate.

Analysis: Analyze the filtrate via HPLC-UV or LC-MS/MS against a standard curve.

Calculation: Solubility (

) = (Peak Area_filtrate / Peak Area_standard) × Concentration_standard.

Visualizations
Structural Activity Relationship (SAR) Logic
The following diagram illustrates the decision tree for installing the N,N-dimethylcarboxamide

moiety.
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Caption: Decision logic for selecting N,N-dimethylamide over primary amides during lead

optimization.

Synthesis Workflow
The synthetic route to access the core building block.[1]
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Caption: Palladium-catalyzed amino-carbonylation route to the key intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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